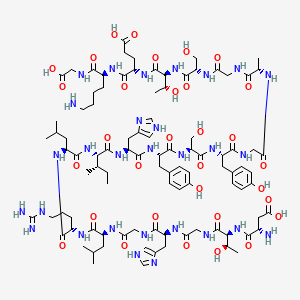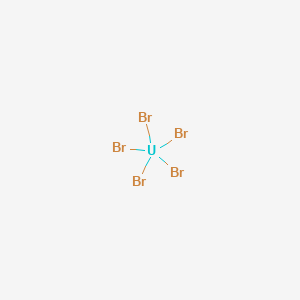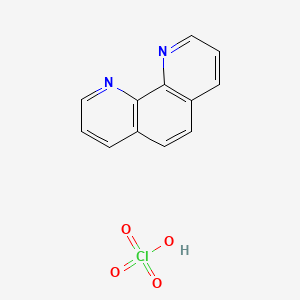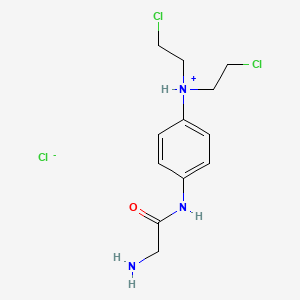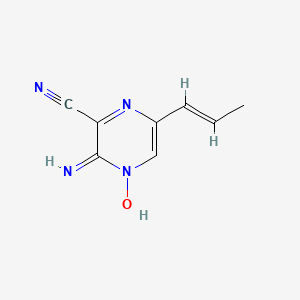![molecular formula C20H24N2O2 B13739756 N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide CAS No. 102552-61-4](/img/structure/B13739756.png)
N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide: is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.417 g/mol. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide typically involves the reaction of 2-methylbenzoic acid with diethylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a temperature of around 0-5°C and using an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-N-(2-oxoethyl)benzamide
- N-(2-methylphenyl)-N-(2-oxoethyl)-N-(2-methylphenyl)benzamide
- N-(2-methylphenyl)-N-(2-oxoethyl)-N-(2-ethylphenyl)benzamide
Uniqueness
N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
102552-61-4 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-4-21(5-2)19(23)15-22(18-14-10-9-11-16(18)3)20(24)17-12-7-6-8-13-17/h6-14H,4-5,15H2,1-3H3 |
InChI Key |
IYIGGPHOIJSAEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


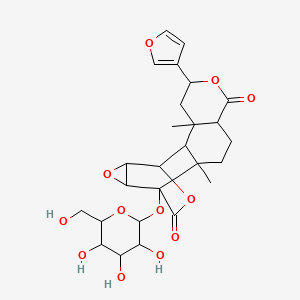

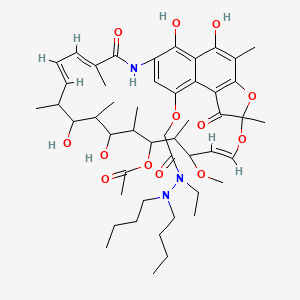
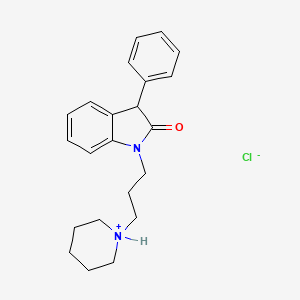


![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)


